molecular formula C10H7FN2 B8649732 (4-Fluorobenzyl)malononitrile

(4-Fluorobenzyl)malononitrile

Cat. No. B8649732
M. Wt: 174.17 g/mol
InChI Key: ANDAPMZOAWQQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08609669B2

Procedure details

To a solution of malononitrile (3.15 mL, 50.0 mmol) in 50 mL of 95% EtOH, 4-fluorobenzaldehyde (5.28 mL, 50 mmol) was added and the mixture was stirred at room temperature overnight. The white solid precipitated out and this suspension was diluted with 25 mL of EtOH then treated with sodium borohydride (0.946 g, 25.00 mmol) in one portion. This mixture was stirred at ambient temperature for 2 hours until reaction was complete. Water and 1N HCl solution was added carefully to quench sodium borohydride. The precipitate was then filtered, washed with copious amount of water, air-dried to give 5.92 g of the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.28-7.43 (m, 2H) 7.06-7.17 (m, 2H) 3.90 (t, J=6.78 Hz, 1H) 3.27 (d, J=6.72 Hz, 2H). MS (ESI) m/z 173.1 (M−H)−.
Quantity
3.15 mL
Type
reactant
Reaction Step One
Quantity
5.28 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.946 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=1.[BH4-].[Na+].Cl>CCO.O>[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][CH:2]([C:1]#[N:5])[C:3]#[N:4])=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.15 mL
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
5.28 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.946 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white solid precipitated out
ADDITION
Type
ADDITION
Details
this suspension was diluted with 25 mL of EtOH
STIRRING
Type
STIRRING
Details
This mixture was stirred at ambient temperature for 2 hours until reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench sodium borohydride
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered
WASH
Type
WASH
Details
washed with copious amount of water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(CC(C#N)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.92 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.